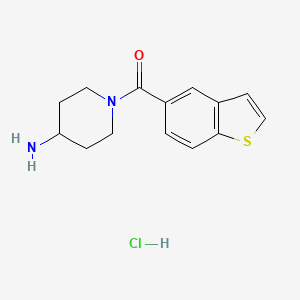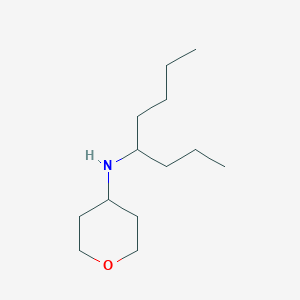
(4-Aminopiperidin-1-yl)-(1-benzothiophen-5-yl)methanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Aminopiperidin-1-yl)-(1-benzothiophen-5-yl)methanone; hydrochloride, commonly known as ABT-089, is a potent and selective nicotinic acetylcholine receptor agonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
ABT-089 acts as a selective agonist of the α4β2 subtype of nicotinic acetylcholine receptors, which are widely distributed in the brain and play a crucial role in cognitive function, learning, and memory. It enhances the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive processes.
Biochemical and Physiological Effects:
ABT-089 has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials. It also enhances the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive processes. However, it has been shown to have limited effects on motor function and no effect on mood or anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-089 has several advantages for lab experiments, including its high potency and selectivity for the α4β2 subtype of nicotinic acetylcholine receptors, which allows for precise targeting of specific brain regions. However, it has been shown to have limited effects on motor function and no effect on mood or anxiety, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on ABT-089, including its potential therapeutic applications in various neurological and psychiatric disorders, as well as its potential use as a cognitive enhancer in healthy individuals. Further studies are needed to determine the optimal dosages and administration routes, as well as the long-term effects and safety profile of ABT-089. Additionally, research is needed to investigate the potential interactions of ABT-089 with other drugs and substances, as well as its effects on different populations such as children and the elderly.
Métodos De Síntesis
ABT-089 can be synthesized through a multi-step process involving the reaction of 1-benzothiophene-5-carboxylic acid with thionyl chloride, followed by the reaction with 4-aminopiperidine. The final product is obtained by the reaction of the intermediate with methanesulfonyl chloride and subsequent deprotection with hydrochloric acid.
Aplicaciones Científicas De Investigación
ABT-089 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. It has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials.
Propiedades
IUPAC Name |
(4-aminopiperidin-1-yl)-(1-benzothiophen-5-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS.ClH/c15-12-3-6-16(7-4-12)14(17)11-1-2-13-10(9-11)5-8-18-13;/h1-2,5,8-9,12H,3-4,6-7,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWLOKUVEKPFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC3=C(C=C2)SC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopiperidin-1-yl)-(1-benzothiophen-5-yl)methanone;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7630680.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630683.png)
![N-[3-[(1-ethylcyclopentyl)methylcarbamoylamino]propyl]acetamide](/img/structure/B7630685.png)
![N-[phenyl(pyridin-4-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine](/img/structure/B7630700.png)

![4-[[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7630709.png)

![4-[(7-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630717.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,2,5,5-tetramethyloxolan-3-amine](/img/structure/B7630720.png)
![N-[cyclopropyl-(2,5-difluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7630731.png)
![[3-Methyl-1-[(5-methyl-1,3-oxazol-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B7630738.png)
![4-[(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B7630749.png)